Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a 2-chlorobenzoyl group, and a carboxylate group. It is used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-chlorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine, tert-butyl chloroformate, 2-chlorobenzoyl chloride.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction mixture is stirred at a controlled temperature, usually between 0°C and room temperature.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the 2-chlorobenzoyl moiety can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Research: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate is unique due to the presence of the 2-chlorobenzoyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C17H22ClNO3 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-12(9-11-19)15(20)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
LXFPPOVFYFUAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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